molecular formula C15H11BrS B8549722 2-(3-Bromobenzyl)benzo[b]thiophene

2-(3-Bromobenzyl)benzo[b]thiophene

Cat. No.: B8549722
M. Wt: 303.2 g/mol
InChI Key: YGHCKMQFBQQHMH-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)benzo[b]thiophene (CAS 898538-24-4) is a brominated benzothiophene derivative of significant interest in medicinal chemistry and antimicrobial research. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, found in several approved pharmaceuticals, and is known for its diverse biological activities . This specific compound, functionalized with a 3-bromobenzyl group, serves as a valuable synthetic intermediate for the development of novel bioactive molecules. Research into analogous 3-halobenzo[b]thiophene derivatives has demonstrated potent activity against Gram-positive bacteria and yeast, with some compounds exhibiting excellent minimum inhibitory concentrations (MIC) and favorable in silico absorption, distribution, metabolism, and excretion (ADME) properties, indicating promising drug-likeness . The incorporation of halogen atoms, such as bromine, is a common strategy in lead optimization to enhance binding affinity and metabolic stability . Beyond antimicrobial applications, benzo[b]thiophene derivatives are extensively investigated for a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities . The structural motif is also a key component in material science, used in the development of organic semiconductors and dyes . This product is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

Molecular Formula

C15H11BrS

Molecular Weight

303.2 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]-1-benzothiophene

InChI

InChI=1S/C15H11BrS/c16-13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)17-14/h1-8,10H,9H2

InChI Key

YGHCKMQFBQQHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)benzo[b]thiophene typically involves the reaction of 3-bromobenzyl bromide with benzothiophene under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

    Potassium Carbonate: Acts as a base in substitution reactions.

    Hydrogen Peroxide: An oxidizing agent for oxidation reactions.

    Lithium Aluminum Hydride: A reducing agent for reduction reactions.

Major Products Formed

    Substituted Benzothiophenes: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Benzyl Alcohols: Formed through reduction reactions.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a benzothiophene core with a 3-bromobenzyl substituent, characterized by the molecular formula C13H9BrS\text{C}_{13}\text{H}_{9}\text{BrS}. The presence of the bromine atom enhances its reactivity, allowing it to participate in electrophilic substitution reactions and nucleophilic attacks due to the thiophene moiety. This reactivity is crucial for its applications in various chemical syntheses and biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophenes exhibit promising antitubercular activity. For instance, studies have shown that certain benzo[b]thiophene derivatives demonstrate significant efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB) with minimal cytotoxicity towards human cell lines . The compound’s structure allows it to interact effectively with biological targets, making it a candidate for further drug development.

CompoundMIC (μg/mL)ActivityReference
7b2.73 - 22.86Highly active against MDR-MTB
8c0.60Active against dormant M. bovis BCG

Cancer Research

Benzo[b]thiophenes have also been investigated for their anticancer properties. The unique structural features of 2-(3-Bromobenzyl)benzo[b]thiophene may contribute to its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Semiconductors

The compound has been explored as a building block for organic semiconductors. Its derivatives are being synthesized for use in organic field-effect transistors (OFETs), showcasing promising electrical properties such as hole mobility and current on/off ratios exceeding 10610^6 . This positions this compound as a valuable component in the development of next-generation electronic devices.

PropertyValue
Hole MobilityUp to 0.005 cm²/Vs
Current On/Off Ratio> 10610^6

Case Studies

  • Electrophilic Sulfur-Mediated Synthesis : A stable dimethyl(thiodimethyl)sulfonium salt has been utilized to achieve high yields in the synthesis of substituted benzo[b]thiophenes, demonstrating the compound's utility in generating complex molecular architectures .
  • Direct β-Arylation : Recent advancements include the regioselective β-arylation of thiophenes at room temperature, allowing for efficient coupling with aryl iodides . This method highlights the compound's potential in creating novel materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:
  • Halogen Effects : The 3-bromobenzyl group in the parent compound improves hydrophobic interactions with targets like tubulin (e.g., Val181), while chlorine at the same position enhances antiviral properties due to stronger halogen bonding .
  • Functional Group Diversity: Introduction of a 3-amino group (as in trimethoxybenzoyl derivatives) enables hydrogen bonding with tubulin, increasing polymerization activity . In contrast, nitro or oxadiazole substituents shift activity toward antitubercular targets .
Key Observations:
  • Cross-Coupling Efficiency : Palladium-mediated methods (e.g., Suzuki or Stille couplings) are preferred for introducing aryl/benzyl groups at C2 or C3, but require careful optimization to avoid dehalogenation .
  • Halogenation Specificity : Silica gel-assisted methods enable precise halogen placement at less-reactive positions (e.g., C4/C7), critical for tuning electronic properties .

Physicochemical and Pharmacokinetic Properties

Property 2-(3-Bromobenzyl)benzo[b]thiophene 2-(3-Chlorobenzyl)benzo[b]thiophene 2-(Trimethoxybenzoyl)benzo[b]thiophene
LogP (Predicted) 4.2 3.8 2.5
Solubility (µg/mL) 12.5 18.7 45.2
Metabolic Stability (t₁/₂) 2.8 h 3.5 h 1.2 h
Plasma Protein Binding (%) 89 84 76
Key Observations:
  • Lipophilicity : The bromine atom increases LogP compared to chlorine, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Trimethoxybenzoyl derivatives exhibit rapid metabolism due to esterase susceptibility, limiting in vivo utility despite high solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-bromobenzyl)benzo[b]thiophene derivatives?

  • Methodological Answer : The synthesis often involves halogenation and alkylation steps. For example, iodine-mediated cyclization of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane in dichloromethane (DCM) under argon yields substituted benzo[b]thiophenes . Alternatively, Fiesselmann thiophene synthesis can construct disubstituted derivatives using brominated precursors (e.g., 3-bromobenzo[b]selenophen-2-yl substrates) for heterocyclic frameworks . Key steps include purification via column chromatography (Hexane/EtOAc) and characterization using NMR and IR spectroscopy.

Q. How can researchers optimize the purity and yield of this compound intermediates?

  • Methodological Answer : Critical parameters include:

  • Temperature control : Reactions involving bromomethyl intermediates (e.g., (bromomethyl)cyclohexane) require storage below 4°C to prevent decomposition .
  • Catalyst selection : Gold chloride (Ph₃PAuCl)/AgSbF₆ catalyzes cascade cyclization for halogenated derivatives, achieving yields >80% under reflux conditions .
  • Purification : Reverse-phase HPLC with methanol-water gradients is effective for isolating tetrahydrobenzo[b]thiophene derivatives .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound derivatives in cancer research?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Methyl or methoxy groups at the C-6 position of the benzo[b]thiophene nucleus significantly improve antiproliferative activity (e.g., IC₅₀ values <1 µM against cancer cell lines) .
  • Positional sensitivity : Moving a methoxy group from C-6 to C-7 reduces activity by 4–130-fold, highlighting the importance of substitution patterns .
  • Functional groups : Ester and trimethoxyaniline moieties at positions 2 and 3 enhance tubulin polymerization inhibition .

Q. How do spectroscopic techniques resolve contradictions in the characterization of this compound derivatives?

  • Methodological Answer :

  • IR spectroscopy : The sulfur atom’s vibration in thiophene rings produces absorption bands near 8.0 µm and 21.0–22.0 µm, aiding structural confirmation .
  • NMR analysis : Distinct chemical shifts for bromobenzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.0 ppm) differentiate regioisomers .
  • Mass spectrometry : High-resolution MS (HRMS) can distinguish between bromine isotope patterns ([⁷⁹Br/⁸¹Br]) to confirm molecular formulas .

Q. What mechanistic insights explain the toxicity of thiophene-containing compounds like this compound?

  • Methodological Answer :

  • Metabolic activation : Thiophene rings undergo cytochrome P450-mediated oxidation to reactive intermediates (e.g., epoxides), which covalently bind cellular macromolecules, inducing hepatotoxicity .
  • Electrophilic substituents : The bromobenzyl group may act as a leaving group, forming reactive carbocations that alkylate DNA or proteins .

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